molecular formula C22H24N2O3 B2480715 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 851406-39-8

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2480715
CAS No.: 851406-39-8
M. Wt: 364.445
InChI Key: KWKAOYRFVIRAMO-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound exhibits various spatial orientations in its amide derivatives, influencing anion coordination. Its protonated perchlorate salt displays a tweezer-like geometry, facilitating self-assembly into channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).
  • Structural studies on co-crystals and salts of quinoline derivatives containing the amide bond show the formation of co-crystals with aromatic diols, revealing unique crystal structures and symmetry phenomena (Karmakar, Kalita, & Baruah, 2009).

Molecular Properties and Reactions

  • Research on quinoxalines as corrosion inhibitors of copper in nitric acid includes quantum chemical calculations to understand the relationship between molecular structure and inhibition efficiency, providing insights into the compound's potential applications in material science (Zarrouk et al., 2014).
  • The synthesis and pharmacological study of phthalimidoxy substituted quinoline derivatives, involving reactions of ethyl-(quinoline-8-yloxy)acetate with various chemicals, reveal potential biological activities and applications in drug development (Bhambi et al., 2010).

Biochemical Interactions and Fluorescence Properties

  • The receptor N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide and its hydrates show fluorescence quenching upon interaction with acids, highlighting its potential as a fluorescent probe for biochemical applications (Karmakar & Baruah, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by quinoline derivatives, this compound could potentially be of interest in various fields of research .

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-4-5-15(2)21-19(14)13-17(22(26)24-21)10-11-23-20(25)12-16-6-8-18(27-3)9-7-16/h4-9,13H,10-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKAOYRFVIRAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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